molecular formula C31H25NO4 B12201377 (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12201377
M. Wt: 475.5 g/mol
InChI Key: IOGYBHZWXFINFU-CEUNXORHSA-N
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Description

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound with a unique structure that combines a benzofuran core with a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the diphenylcarbamate group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways .

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure allows for the creation of materials with tailored characteristics .

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access .

Properties

Molecular Formula

C31H25NO4

Molecular Weight

475.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C31H25NO4/c1-21(2)23-15-13-22(14-16-23)19-29-30(33)27-18-17-26(20-28(27)36-29)35-31(34)32(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-21H,1-2H3/b29-19-

InChI Key

IOGYBHZWXFINFU-CEUNXORHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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